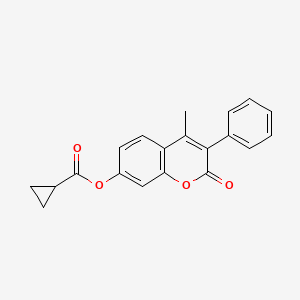

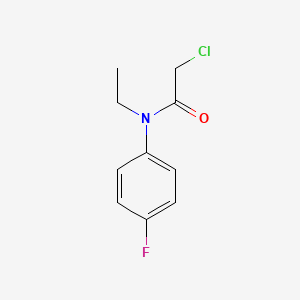

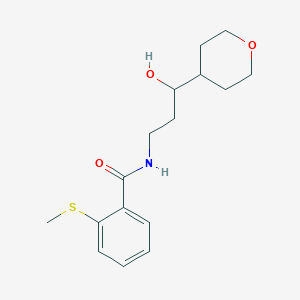

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of coumarins, which are a group of naturally occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . These compounds have been routinely employed as herbal medicines since early ages .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl) oxy) acetohydrazide was synthesized from this compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a coumarin ring, which is a benzopyran-2-one according to the IUPAC nomenclature . This oxa-heterocycle is a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the disappearance of the starting material and completion of the reaction, which were confirmed by TLC .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 294.31 . The compound forms weak intermolecular C—H⋯O hydrogen bonds in the crystal, linking two molecules into a centrosymmetric dimer .Applications De Recherche Scientifique

Anticancer Activity

Many coumarin-based derivatives, including 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate, are important structural scaffolds for the synthesis of potential biologically active compounds with different pharmacological applications. They have remarkable biological properties, including anticancer activities .

Anticonvulsant Activity

Coumarin-based derivatives have been investigated for their anticonvulsant activities. This makes them potential candidates for the development of new drugs for the treatment of epilepsy .

Antimicrobial Activity

The compound has shown promising results in antimicrobial activity tests. It has been found to be effective against a range of bacterial and fungal strains .

Antiviral Activity

Coumarin-based derivatives have also been studied for their antiviral activities, making them potential candidates for the development of new antiviral drugs .

Fluorescence Sensors

Coumarins with an intramolecular charge transfer character have been investigated for use in fluorescence sensors. This opens up possibilities for their use in various sensing and imaging applications .

Antioxidant Activity

The compound has been found to have antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Synthesis of Photoactive Polymers

The compound has been used in the synthesis of photoactive polymers. These polymers are light-sensitive and can be used in the design of smart materials .

Neuroprotective Effects

Ferulic acid, a component of the compound, has been found to have neuroprotective effects. This suggests potential applications in the treatment of neurodegenerative diseases .

Propriétés

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-12-16-10-9-15(23-19(21)14-7-8-14)11-17(16)24-20(22)18(12)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRQEMGZGDVKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3012099.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)

![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)